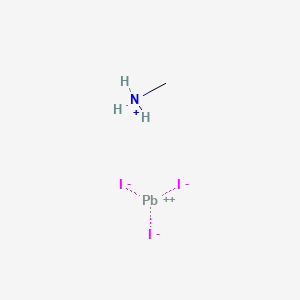

Perovskite CH3NH3PbI3 Powder

Descripción

Significance in Emerging Technologies

The unique attributes of CH₃NH₃PbI₃ powder have positioned it as a transformative material in several emerging technologies. Its high absorption coefficient, long charge carrier lifetime, and high carrier mobility make it an ideal candidate for next-generation solar cells, light-emitting diodes (LEDs), and photodetectors. samaterials.comsamaterials.com The ability to tune its optical and electronic properties through chemical modifications further enhances its applicability in these fields. rsc.org In particular, its role as a light-harvesting material in perovskite solar cells has been a primary driver of research, with power conversion efficiencies experiencing a rapid and unprecedented increase. chalcogen.roacs.org The development of flexible and lightweight devices using this material opens up possibilities for wearable electronics and other novel applications. bohrium.com

Evolution of Academic Research Trajectories for Perovskite CH₃NH₃PbI₃

Academic inquiry into CH₃NH₃PbI₃ has evolved significantly since its initial application in solar cells. Early research focused on fundamental synthesis methods, such as co-precipitation and solution-based approaches, to create thin films. researchgate.netmdpi.com The trajectory then shifted towards understanding and controlling the crystal structure and morphology to improve device performance. mdpi.comresearchgate.netresearchgate.net

A significant area of investigation has been the structural phase transitions the material undergoes at different temperatures, from an orthorhombic phase at low temperatures to tetragonal and then cubic phases at higher temperatures. acs.orgnih.govresearchgate.net Researchers have explored various synthesis techniques, including solvent engineering and the use of additives, to influence these phases and the resulting film quality. aip.orgfrontiersin.orgacs.orgmdpi.comosti.gov The focus has expanded to include the study of defect physics and the role of grain boundaries and surfaces in the material's electronic properties. researchgate.netaip.org More recent research trajectories are exploring the material's potential in applications beyond photovoltaics, such as thermoelectrics and X-ray detection. aip.orgrsc.org

Scope of Advanced Scholarly Inquiry for Perovskite CH₃NH₃PbI₃ Powder

Current and future scholarly work on CH₃NH₃PbI₃ powder is directed towards several key areas. A primary focus is on enhancing the material's stability, a major hurdle for commercialization, by investigating degradation mechanisms and developing protective strategies. mdpi.comacs.org Advanced characterization techniques are being employed to gain a deeper understanding of the material's fundamental properties at the nanoscale. arxiv.org

Researchers are also exploring novel synthesis methods, such as solvent-free techniques and powder engineering, to achieve greater control over the material's purity, crystallinity, and morphology. aip.orgaip.orgacs.org Theoretical and computational studies, often using density functional theory (DFT), are providing valuable insights into the electronic band structure, optical properties, and defect physics of CH₃NH₃PbI₃. bohrium.comaip.orgnih.gov Furthermore, the exploration of doping the material with different cations is a promising avenue for tuning its properties and improving device performance. nih.gov The overarching goal of this advanced inquiry is to unlock the full potential of this remarkable perovskite for a wide range of technological applications.

Detailed Research Findings

Crystallographic and Electronic Properties

The crystallographic structure of CH₃NH₃PbI₃ is a key determinant of its electronic and optical properties. It most commonly exhibits a tetragonal crystal system at room temperature, but can also exist in orthorhombic and cubic phases at different temperatures. researchgate.netresearchgate.net The arrangement of the lead iodide octahedra and the methylammonium (B1206745) cations within the crystal lattice dictates the material's band structure and charge transport characteristics. materialsproject.org

Table 1: Crystallographic Data for CH₃NH₃PbI₃

| Crystal System | Space Group | Lattice Parameters (a, b, c) | Reference |

| Tetragonal | I4/mcm | a = 8.883 Å, c = 12.677 Å | chalcogen.ro |

| Tetragonal | I4/mcm | a = 8.8392 Å, c = 12.6948 Å | crystallography.net |

| Orthorhombic | Pnma | a = 8.92 Å, b = 9.01 Å, c = 12.74 Å | materialsproject.org |

The electronic properties of CH₃NH₃PbI₃ are central to its function in optoelectronic devices. It possesses a direct bandgap, which is crucial for efficient light absorption and emission. bohrium.com The value of the bandgap is a critical parameter for solar cell applications, and it has been reported to be in the range of 1.55 eV to 1.64 eV. chalcogen.roaip.org

Table 2: Electronic Properties of CH₃NH₃PbI₃

| Property | Value | Reference |

| Bandgap | 1.55 eV | chalcogen.ro |

| Bandgap | ~1.64 eV (at room temperature) | aip.org |

| Exciton (B1674681) Binding Energy | 49–68 meV | rsc.org |

| Charge Carrier Mobility | High | samaterials.comsamaterials.com |

| Absorption Coefficient | High | samaterials.comsamaterials.com |

Propiedades

Número CAS |

69507-98-8 |

|---|---|

Fórmula molecular |

CH6I3NPb |

Peso molecular |

620 g/mol |

Nombre IUPAC |

lead(2+);methylazanium;triiodide |

InChI |

InChI=1S/CH5N.3HI.Pb/c1-2;;;;/h2H2,1H3;3*1H;/q;;;;+2/p-2 |

Clave InChI |

OAVDNKDAQKEIHT-UHFFFAOYSA-L |

SMILES canónico |

C[NH3+].[I-].[I-].[I-].[Pb+2] |

Origen del producto |

United States |

Advanced Synthesis Methodologies for Perovskite Ch₃nh₃pbi₃

Solution-Processed Approaches for Perovskite CH₃NH₃PbI₃ Film Formation

Solution-based methods are widely favored for their simplicity, low cost, and scalability. These techniques involve the deposition of precursor solutions onto a substrate, followed by a crystallization process to form the perovskite film.

In the single-step deposition method, a precursor solution containing both the organic and inorganic components (methylammonium iodide - CH₃NH₃I and lead iodide - PbI₂) is deposited onto a substrate, typically via spin-coating. aip.org Subsequent annealing promotes the removal of the solvent and the crystallization of the perovskite film. aip.org The solvent plays a crucial role in this process, with common choices including N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and gamma-butyrolactone (B3396035) (GBL). espublisher.commdpi.com The simplicity of this method is its primary advantage; however, achieving uniform, pinhole-free films with large crystal grains can be challenging due to the rapid crystallization process. aip.org

Research has shown that the choice of solvent and the use of additives can significantly influence the film quality. For instance, the introduction of lead acetate (B1210297) (Pb(Ac)₂) as a precursor can accelerate crystal growth and result in pinhole-free films with high crystallinity. mdpi.com

| Solvent | Key Characteristics | Impact on Film Morphology | Reference |

|---|---|---|---|

| N,N-dimethylformamide (DMF) | High boiling point, good precursor solubility. | Can lead to rapid crystallization and smaller grain sizes if not controlled. | espublisher.com |

| Dimethyl sulfoxide (DMSO) | Strongly coordinates with lead iodide, forming an intermediate phase. | Promotes slower, more controlled crystallization, leading to larger grains and improved film quality. | espublisher.com |

| gamma-butyrolactone (GBL) | Often used in combination with other solvents. | Can influence precursor solution stability and crystallization kinetics. | mdpi.com |

The two-step sequential deposition method was developed to overcome some of the limitations of the single-step approach by separating the deposition of the inorganic and organic precursors. cambridge.org In the first step, a layer of PbI₂ is deposited onto the substrate. cambridge.orgresearchgate.net This is followed by a second step where the PbI₂-coated substrate is exposed to a solution of CH₃NH₃I, leading to an in-situ reaction that forms the CH₃NH₃PbI₃ perovskite. cambridge.orgresearchgate.net This method generally allows for better control over the film morphology, resulting in more uniform films with larger grain sizes and improved device performance. aip.orgcambridge.org

Modifications to this technique, such as spraying the CH₃NH₃I solution during the spin-coating process, have been shown to produce smoother films with better crystallization and higher absorption compared to the traditional immersion method. rsc.org Another variation involves a three-step process where a PbI₂·CH₃NH₃Cl precursor film is first deposited and then thermally decomposed to form PbI₂, which is subsequently converted to CH₃NH₃PbI₃. rsc.org This approach facilitates a rapid and complete conversion to the perovskite phase. rsc.org

Antisolvent-assisted crystallization is a widely used technique to produce high-quality perovskite films with large, uniform grains. mdpi.com In this method, a solvent that is miscible with the primary solvent but in which the perovskite precursors are insoluble (the antisolvent) is introduced during the spin-coating process. mdpi.com This induces rapid supersaturation of the precursor solution, leading to the formation of a dense and uniform nucleus distribution, which then grows into a high-quality perovskite film upon annealing. mdpi.com

Commonly used antisolvents include toluene (B28343), chlorobenzene, and diethyl ether. aip.org The choice of antisolvent significantly influences the resulting film's morphology and crystal structure. aip.org For instance, using diethyl ether and toluene as antisolvents for synthesizing precursor powders can lead to the formation of perovskite and MAPbI₃-DMF phases, resulting in dense films with a pure perovskite phase. aip.org Research has also explored more environmentally friendly antisolvents to address the toxicity concerns of commonly used ones. researchgate.net

| Antisolvent | Effect on Crystallization | Resulting Film Morphology | Reference |

|---|---|---|---|

| Toluene | Induces rapid precipitation of precursors. | Can lead to uniform films with well-defined grains. | aip.org |

| Chlorobenzene | Commonly used, effective in promoting homogeneous nucleation. | Often results in smooth, dense films with large crystal grains. | acs.org |

| Diethyl Ether | Promotes the formation of specific intermediate phases. | Can produce dense films with a pure perovskite phase. | aip.org |

| Propyl Acetate (in combination) | Adjusts the degree of supersaturation in a greener co-antisolvent system. | Enables pinhole-free, smooth, and uniform films. | researchgate.net |

Vapor-Phase and Hybrid Deposition Techniques for Perovskite CH₃NH₃PbI₃

Vapor-phase deposition techniques offer an alternative to solution-based methods, often providing better control over film thickness and uniformity, which is particularly advantageous for large-area device fabrication.

Vapor-Assisted Solution Processing (VASP) is a hybrid technique that combines elements of both solution and vapor deposition. In a typical VASP process, a film of a precursor, usually PbI₂, is first deposited via a solution method like spin-coating. researchgate.netnii.ac.jp Subsequently, this film is exposed to the vapor of the other precursor, CH₃NH₃I, at an elevated temperature, leading to the conversion of the PbI₂ film into a CH₃NH₃PbI₃ perovskite film. researchgate.netnii.ac.jp This method can produce polycrystalline perovskite films with full surface coverage, low surface roughness, and large grain sizes. researchgate.netnii.ac.jp A low-pressure variation of VASP has been shown to reduce the required annealing temperature. nii.ac.jp

Novel Synthesis Routes for Perovskite CH₃NH₃PbI₃

Researchers are continuously exploring novel synthesis routes to further improve the properties of CH₃NH₃PbI₃ and to enable its fabrication on diverse substrates.

One such innovative approach involves the transformation of a lead sulfide (B99878) (PbS) film into CH₃NH₃PbI₃ through a vapor-assisted chemical bath deposition (VACBD) method. rsc.org This technique allows for the facile preparation of high-quality perovskite films on various shapes, including curved surfaces, which is beneficial for the manufacturing of perovskite solar cells on a larger scale. rsc.org

Another novel method is single-source physical vapor deposition (SSPVD), where a pre-synthesized CH₃NH₃PbI₃ powder is used as the single source for thermal evaporation. nih.govresearchgate.net This technique allows for the deposition of high-quality, uniform, and dense perovskite films at room temperature without the need for post-annealing. nih.govresearchgate.net The SSPVD method offers excellent control over the stoichiometry and phase purity of the deposited film. nih.govresearchgate.net

Furthermore, a facile route to grow freestanding CH₃NH₃PbI₃ crystals has been demonstrated by leveraging the inverse solubility of the material in certain solvents. scienceopen.com This method allows for the rapid growth of large, well-faceted crystals within minutes by heating a precursor solution. scienceopen.com

Mechanochemical Synthesis Approaches

Mechanochemical synthesis has emerged as a rapid, solvent-free, and environmentally benign method for producing highly crystalline CH₃NH₃PbI₃ perovskite powder. mdpi.comnih.gov This solid-state approach involves the grinding or milling of precursor materials, typically lead(II) iodide (PbI₂) and methylammonium (B1206745) iodide (CH₃NH₃I), in a ball mill. mdpi.comnih.gov The mechanical energy induces a reaction between the solid precursors, resulting in the formation of the desired perovskite phase at room temperature. mdpi.com

This technique offers several advantages over traditional solution-based methods. It eliminates the need for toxic solvents, reduces processing time, and can yield materials with a precise stoichiometric composition. nih.govnih.gov Research has demonstrated that mechanochemically synthesized CH₃NH₃PbI₃ exhibits high crystallinity without detectable amounts of unreacted precursors. nih.gov The resulting powder consists of particles typically several hundred nanometers in size. nih.gov Furthermore, solar cells fabricated using perovskite material from this method have shown over 10% greater performance compared to those made with conventionally prepared perovskites. mdpi.com

Polymer-Based Substrate Integration (e.g., Nanofiber Scaffolds)

The integration of CH₃NH₃PbI₃ with polymer-based substrates, particularly nanofiber scaffolds, offers a promising route for the fabrication of flexible and lightweight optoelectronic devices. Electrospinning is a widely utilized technique to create composite nanofibers containing perovskite crystals. nih.govd-nb.info

In a typical electrospinning process, a solution containing the perovskite precursors (CH₃NH₃I and PbI₂) and a polymer, such as polyvinylpyrrolidone (B124986) (PVP), dissolved in a solvent like N,N-dimethylformamide (DMF), is subjected to a high electric field. nih.govd-nb.info This process ejects a fine jet of the solution, which solidifies into nanofibers as the solvent evaporates. The perovskite can be incorporated in one of two ways: by electrospinning a solution containing both the polymer and pre-synthesized perovskite powder, or by a two-step process where fibers of the polymer and a precursor (e.g., PbI₂) are first electrospun and then converted to the perovskite by exposure to the other precursor (e.g., CH₃NH₃I solution). nih.gov The resulting composite nanofibers embed the perovskite material within a flexible polymer matrix, which can enhance charge transfer and reduce electron-hole recombination compared to nanoparticles. nih.gov

Additive Engineering in Perovskite CH₃NH₃PbI₃ Precursor Solutions

Additive engineering is a critical strategy to control the crystallization process, passivate defects, and enhance the morphological and electronic properties of CH₃NH₃PbI₃ films. The introduction of small quantities of specific compounds into the precursor solution can have a profound impact on the final material quality.

Role of Halide Additives (e.g., Cl, K, Br, I)

Adding chloride (Cl) sources, such as methylammonium chloride (MACl), has been shown to promote the growth of larger, more crystalline grains with a smoother morphology. mdpi.com Bromide (Br) additives can also play a role in tuning the material's properties. ucla.edu The introduction of potassium (K) halides, like potassium iodide (KI), has been found to reduce defects and improve stability. researchgate.net An excess of iodide (I), often from methylammonium iodide (CH₃NH₃I), can help to reduce trap density and increase the photoluminescence lifetime of the perovskite material. mdpi.comnih.gov

The co-doping of potassium halides with water has demonstrated a significant improvement in crystallinity and the elimination of carrier traps, leading to enhanced power conversion efficiency. nih.govmdpi.com For instance, the addition of KI and water to the PbI₂ precursor solution resulted in a denser and more continuous perovskite film with larger grain sizes. nih.gov

| Halide Additive | Reported Effects on CH₃NH₃PbI₃ |

|---|---|

| Chloride (Cl) | Promotes larger grain size and improved crystallinity. mdpi.com |

| Potassium (K) | Reduces defects and improves stability. researchgate.net |

| Bromide (Br) | Influences material properties and can be used for tuning. ucla.edu |

| Iodide (I) | Reduces trap density and increases photoluminescence lifetime. mdpi.comnih.gov |

Impact of Organic Additives

Organic additives are frequently employed to modulate the crystallization dynamics and passivate defects within the perovskite structure. These additives can be broadly categorized based on their functional groups, which interact with the perovskite precursors.

Amine-based additives, for example, can have a significant impact on the perovskite film formation. nih.gov The non-stoichiometric addition of excess methylammonium iodide (CH₃NH₃I) can reduce trap density and enhance the photoluminescence lifetime. mdpi.com Other organic amine derivatives have also been investigated for their ability to improve light-harvesting properties and reduce charge recombination. mdpi.com

Thiourea and its derivatives are another class of effective organic additives. Thiourea can act as a cross-linker and retard the crystallization of perovskite, which facilitates the penetration of the precursor solution into mesoporous scaffolds and improves the crystallinity of the final film. researchgate.net This leads to enhanced electron transfer and a reduction in recombination. researchgate.net

Polymeric additives like poly(amic acid) (PAA) have also been shown to be beneficial. The oxygen and nitrogen atoms in PAA can form hydrogen bonds with the methylammonium cation and interact with the lead ions, respectively. mdpi.com This interaction helps to control the crystallization process, passivate defects, and improve the optoelectronic properties of the perovskite layer. mdpi.com

| Organic Additive | Primary Function and Impact on CH₃NH₃PbI₃ |

|---|---|

| Amine Additives (e.g., excess CH₃NH₃I) | Reduces trap density, increases photoluminescence lifetime, and improves overall performance. mdpi.com |

| Thiourea | Retards crystallization, improves film morphology, and enhances electron transfer. researchgate.net |

| Poly(amic acid) (PAA) | Controls crystallization, passivates defects, and improves optoelectronic properties through interactions with perovskite components. mdpi.com |

Water Incorporation Strategies

While water is generally considered detrimental to the stability of perovskite materials, controlled incorporation of trace amounts of water into the precursor solution can be surprisingly beneficial. nih.gov This strategy has been shown to improve the quality and performance of CH₃NH₃PbI₃ films.

The presence of a small amount of water can lead to the formation of hydrated perovskite intermediates, which can then be converted to the final perovskite phase upon annealing. This process can result in films with larger grain sizes and reduced defect densities. researchgate.net For instance, the addition of 2 vol% water to the PbI₂ precursor solution has been shown to effectively improve the efficiency of perovskite solar cells. nih.gov However, it is crucial to control the amount of water, as excessive amounts can lead to the degradation of the perovskite material. researchgate.net The co-doping of water with potassium halides has also been demonstrated as an effective strategy to enhance crystallinity and reduce carrier traps. nih.govmdpi.com

Theoretical and Computational Investigations of Perovskite Ch₃nh₃pbi₃

Electronic Structure Calculations of Perovskite CH₃NH₃PbI₃

Density Functional Theory (DFT) has been extensively utilized to investigate the structural and electronic properties of methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃). First-principles calculations based on DFT offer an efficient and accurate quantum mechanical approach to optimize structures and determine the energies of materials. universepg.com Various exchange-correlation functionals have been employed to find a suitable method for this organic-inorganic hybrid material. Studies have shown that the inclusion of weak van der Waals interactions, for instance through the non-local optB86b + vdWDF functional, provides results that are in excellent agreement with experimental data. researchgate.netrsc.org

DFT calculations have been crucial in understanding the bulk properties, lattice parameters, and unit cell volumes of CH₃NH₃PbI₃. For the orthorhombic phase, optimized lattice constants derived from the Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) show a deviation of no more than 5% from experimental values. universepg.com The local density approximation (LDA) tends to underestimate lattice constants, while GGA overestimates them. researchgate.net Further analysis of interatomic distances and internal bond angles has also shown good correspondence with experimental results. universepg.com

A key finding from DFT studies is that CH₃NH₃PbI₃ is a direct band gap semiconductor. universepg.com The calculations consistently place the valence band maximum (VBM) and conduction band minimum (CBM) at the same point in the Brillouin zone, typically the gamma symmetry point for the orthorhombic phase. universepg.com The nature of the electronic transitions has also been elucidated, revealing that photo-excitation involves the transition of electrons from iodine 5p orbitals to lead 6p empty states. researchgate.netrsc.org The interaction between the organic methylammonium cation and the inorganic lead-iodide framework is primarily through ionic bonding between the CH₃ group and iodine ions. researchgate.netrsc.org

Table 1: Comparison of Theoretical and Experimental Lattice Constants for Orthorhombic CH₃NH₃PbI₃

| Functional | a (Å) | b (Å) | c (Å) |

|---|---|---|---|

| PZ81/LDA | 8.567 | 12.336 | 8.557 |

| PBE/GGA | 8.895 | 12.756 | 8.887 |

| optB86b+vdWDF | 8.799 | 12.642 | 8.761 |

| Experimental | 8.849 | 12.642 | 8.793 |

This table presents a comparison of lattice constants for orthorhombic CH₃NH₃PbI₃ calculated using different DFT functionals against experimental values, demonstrating the accuracy of functionals that include van der Waals interactions. researchgate.net

While DFT is powerful for structural optimization, it often underestimates the band gap of semiconductors. acs.org To obtain a more accurate description of the electronic structure, many-body perturbation theory, particularly the GW approximation, is employed. researchgate.net The GW method provides a more precise calculation of the quasiparticle energies and, consequently, the band gap. bath.ac.uk

For heavy-element-containing materials like CH₃NH₃PbI₃, relativistic effects, especially spin-orbit coupling (SOC), are significant. acs.org The strong SOC effect arises from the presence of lead and iodine. acs.org The inclusion of SOC in electronic structure calculations has a profound impact on the band structure, leading to unconventional dispersion relations and a Dresselhaus splitting at the band edges. bath.ac.uk Neglecting SOC in DFT calculations can lead to incorrect positions of the valence and conduction band edges, even if the calculated band gap coincidentally agrees with experimental values. acs.org

Relativistic GW calculations that incorporate SOC provide a highly accurate model of the electronic and optical properties of CH₃NH₃PbI₃. bohrium.comnih.gov These calculations have shown that relativistic effects are dominant in determining the electronic properties. bohrium.comnih.gov They lead to a stabilization of the material towards oxidation by inducing a deeper valence band edge. bohrium.comnih.gov The large contribution of SOC to the electronic self-energy is a critical factor in accurately predicting the band gap. bath.ac.uk Quasiparticle self-consistency within the GW framework is also essential, as it has been shown that standard G₀W₀ calculations based on LDA can underestimate the band gap due to overscreening in the initial LDA calculation. bath.ac.uk A systematic analysis has revealed that including semicore Pb-5d and I-4d electrons and achieving self-consistency on the quasiparticle eigenvalues can increase the calculated band gap by 0.2 eV and 0.4 eV, respectively. researchgate.net The most accurate GW calculations, including these effects, predict a band gap of 1.65 eV, which is in good agreement with experimental optical gaps after accounting for a small exciton (B1674681) binding energy. researchgate.net

The analysis of the density of states (DOS) provides insight into the contribution of different atomic orbitals to the electronic bands. For CH₃NH₃PbI₃, the partial density of states (PDOS) consistently shows that the valence band maximum (VBM) is primarily composed of anti-bonding states from I 5p and Pb 6s orbitals, while the conduction band minimum (CBM) is dominated by anti-bonding states of Pb 6p orbitals. researchgate.netscispace.com The organic cation, CH₃NH₃⁺, does not contribute significantly to the band edges. bath.ac.uk

Static DFT calculations often fail to reproduce the experimentally observed broadening of the DOS deep within the valence band. lanl.gov However, when thermal effects are included through ab initio molecular dynamics, this broadening can be accurately captured. lanl.gov This broadening is attributed to molecular vibrations and the anharmonic motion of the iodine atoms. lanl.gov Specifically, vibrations of the methylammonium cations, such as the C-N stretch, CH₃ bend, and the strong CH₃ and NH₃⁺ stretches, are strongly linked to this effect. lanl.gov The broadening of the DOS is observed to decrease when moving from the high-temperature cubic phase to the lower-temperature tetragonal and orthorhombic phases, which is consistent with a reduction in disordered states and weakened vibrational motion of the cations at lower temperatures. lanl.gov

Table 2: Key Features in the Density of States of Cubic CH₃NH₃PbI₃ from MD Simulations

| Feature | Energy Range (eV) | Description |

|---|---|---|

| Peak I | ~ -5.0 | Broadened peak deep in the valence band. |

| Peak II | ~ -9.2 | Broadened peak deep in the valence band. |

| Peak III | ~ -12.5 | Broadened peak deep in the valence band. |

This table highlights the positions of broadened peaks observed in the time-averaged DOS of cubic CH₃NH₃PbI₃ from molecular dynamics simulations, which are not present in static calculations. lanl.gov

The positions of the valence and conduction bands, which determine the ionization potential and electron affinity, are critical for the performance of CH₃NH₃PbI₃ in photovoltaic devices. The choice of halide anion (Cl⁻, Br⁻, or I⁻) is a key factor in tuning the spectral response and the energy level configurations of methylammonium lead halide perovskites. bath.ac.ukrsc.org

Theoretical calculations have been performed to determine the band offsets of these materials. The binding energy of the valence band is observed to decrease monotonically from CH₃NH₃PbCl₃ to CH₃NH₃PbBr₃ to CH₃NH₃PbI₃. bath.ac.ukrsc.org This trend is primarily attributed to the change in the valence p-orbitals of the halide, from 3p for chlorine, to 4p for bromine, and 5p for iodine. bath.ac.uk The rotation of the methylammonium molecule can also influence the band gap, with calculations showing that changes in molecular orientation can vary the band gap by an average of 0.2 eV. nih.gov This dynamic structural change can lead to a multi-band gap electronic structure, which may enhance light absorption near the band edge. nih.govresearchgate.net

The calculated workfunction (ionization potential) for CH₃NH₃PbI₃ is approximately 5.7 eV with respect to the vacuum level. bath.ac.uk This value is consistent with efficient charge carrier transfer to common contact materials like titanium dioxide (TiO₂) and gold (Au) in solar cell devices. bath.ac.uk The band alignment between different lead halide perovskites is predicted to be Type I, which suggests that inclusions of chloride or bromide phases within a CH₃NH₃PbI₃ film would act as potential barriers to charge transport. bath.ac.ukrsc.org

Structural Dynamics and Energetics of Perovskite CH₃NH₃PbI₃

Ab initio molecular dynamics (MD) simulations, where forces are calculated from first principles using DFT, are a powerful tool for studying the thermal effects and structural dynamics of CH₃NH₃PbI₃. scispace.comuzh.ch These simulations provide an unbiased understanding of the coupling between the electronic and nuclear degrees of freedom by not imposing any constraints on the atomic positions. uzh.ch

MD simulations have been used to study the different phases of CH₃NH₃PbI₃, including the high-temperature cubic phase and the room-temperature tetragonal phase. uzh.ch A key aspect of the dynamics in the tetragonal and cubic phases is the rotational freedom of the methylammonium (MA) molecules within the inorganic cages formed by the lead and iodine atoms. uzh.ch Simulations have shown that the inorganic Pb-I framework remains structurally stable throughout the dynamics, while the MA cations exhibit anisotropic rotational behavior. uzh.ch

These simulations are also crucial for understanding how thermal fluctuations affect the electronic properties. The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap is found to fluctuate around its average value with a standard deviation of about 0.1 eV. scispace.comuzh.ch Furthermore, MD simulations have been instrumental in explaining the degradation of CH₃NH₃PbI₃ in the presence of water. They reveal a thermally activated process where water molecules act cooperatively to cause a layer-by-layer degradation of the crystal, leading to the formation of lead iodide (PbI₂) and the solvation of methylammonium and iodide ions. unife.it The energy barrier for this dissolution process has been calculated to be 0.36 eV. unife.it

Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonding and other noncovalent interactions play a pivotal role in the structural stability and electronic properties of CH₃NH₃PbI₃. The interaction between the organic methylammonium (MA⁺) cation and the inorganic [PbI₆]⁴⁻ octahedra is central to the material's properties.

Theoretical studies have identified two distinct modes of hydrogen bonding in the tetragonal phase of CH₃NH₃PbI₃. aip.org The primary hydrogen bonds are of the N-H···I type, formed between the hydrogen atoms of the ammonium (B1175870) group (-NH₃⁺) and the iodide ions of the inorganic cage. researchgate.netaip.org These charge-assisted hydrogen bonds are stronger than the C-H···I interactions that occur between the methyl group (-CH₃) and the iodide ions. iaea.org The strength of these N-H···I bonds is crucial for tethering the organic cation to the inorganic framework. rsc.org

Table 2: Key Intermolecular Interactions in CH₃NH₃PbI₃

Defect Formation and Migration Modeling in Perovskite CH₃NH₃PbI₃

Ionic Migration Pathways and Activation Barriers

The migration of ions within the CH₃NH₃PbI₃ lattice is a key factor contributing to phenomena like current-voltage hysteresis and long-term degradation of solar cell devices. Theoretical calculations have been essential in determining the migration pathways and the associated energy barriers for different ionic species.

Computational studies have identified that iodide ions (I⁻), methylammonium cations (MA⁺), and lead cations (Pb²⁺) are all potentially mobile. rsc.org The migration typically occurs via a vacancy-assisted mechanism, where an ion hops to an adjacent empty lattice site. rsc.org

First-principles calculations consistently show that the migration of iodide vacancies has a very low activation barrier, with reported values as low as ~0.1 eV. rsc.org This makes iodide the most mobile ionic species in the material. researchgate.netresearchgate.net The migration of MA⁺ cations is also significant, though it has a higher calculated activation barrier, with values ranging from approximately 0.46 eV to 1.12 eV. rsc.org This larger barrier suggests that MA⁺ migration is a slower process compared to iodide migration. rsc.orgresearchgate.net The migration of Pb²⁺ is considered much less likely due to its very high calculated activation energy, typically in the range of 0.80 to 2.31 eV. rsc.org The significant variance in reported activation energies can be attributed to differences in computational methods and the specific migration pathways considered (e.g., through the bulk vs. along grain boundaries). rsc.org

Table 4: Calculated Activation Barriers for Ionic Migration in CH₃NH₃PbI₃ ```html

Extrinsic Doping Effects and Dopant Incorporation

Extrinsic doping, the intentional introduction of impurities, is a common strategy to tailor the properties of semiconductors. Theoretical and computational modeling has been used to predict the effects of various dopants on the stability, electronic structure, and properties of CH₃NH₃PbI₃.

Simulations based on DFT have explored the substitutional doping of Pb²⁺ with various cations. For instance, doping with monovalent cations like Na⁺, Cu⁺, and Ag⁺ has been investigated. macalester.eduThese dopants can be incorporated by replacing Pb²⁺ ions, a process that is considered probable if the ionic radii are similar. macalester.eduSuch doping can induce a shift in the Fermi level, effectively creating p-type material, and can also influence the film morphology and reduce energetic disorder.

macalester.edu

The effects of doping with transition metal atoms such as Fe, Co, Ni, and Cu have also been modeled. arxiv.orgThese studies show that metal doping can significantly alter the electronic and magnetic properties. arxiv.orgFor example, doping with certain metals can introduce magnetism and change the material from a semiconductor to a metallic state. arxiv.orgThe charge density distribution is also affected; doping with Fe, Co, and Ni can decrease the charge density around the neighboring I and Pb atoms. arxiv.orgComputational screening helps in identifying stable doped structures by calculating parameters like the Goldschmidt tolerance factor and binding energies.

arxiv.orgTable 5: Summary of Theoretical Effects of Extrinsic Dopants in CH₃NH₃PbI₃ ```html

Optical and Transport Property Simulations for Perovskite CH₃NH₃PbI₃

Computational simulations have been indispensable for understanding and predicting the optical and charge transport properties of CH₃NH₃PbI₃. Methods like DFT and many-body perturbation theory are used to calculate electronic band structures, optical absorption spectra, and charge carrier mobilities.

Optical Properties: Simulations consistently show that CH₃NH₃PbI₃ is a direct band gap semiconductor, with the valence band maximum (VBM) and conduction band minimum (CBM) located at the same point in the Brillouin zone (typically the R point in the pseudo-cubic structure). T acs.orghe calculated band gap is sensitive to the level of theory used, with standard DFT functionals often underestimating the experimental value. The inclusion of spin-orbit coupling (SOC) is critical for accurately describing the electronic structure, as it significantly affects the conduction band.

acs.orgCalculations of the dielectric function and absorption coefficient reveal strong light absorption across the visible spectrum, which is a key attribute for its use in solar cells. T researchgate.nethe absorption spectrum is characterized by distinct peaks corresponding to inter-band transitions at high-symmetry points in the Brillouin zone. T researchgate.netheoretical models have also been used to simulate how properties like the absorption spectrum and refractive index change with compositional modifications, such as halide mixing.

arxiv.orgTransport Properties: A hallmark of CH₃NH₃PbI₃ is its excellent charge transport characteristics. Theoretical calculations of the electronic band structure have been used to estimate the effective masses of charge carriers (electrons and holes). These calculations predict small effective masses for both electrons (mₑ) and holes (mₕ), on the order of 0.23m₀ and 0.29m₀ respectively (where m₀ is the free electron mass), indicating the potential for high carrier mobility. T acs.orghis ambipolar transport, with mobile electrons and holes, is beneficial for photovoltaic applications. The calculated mobilities can be influenced by factors such as grain boundaries, which can be modeled using kinetic Monte Carlo simulations to understand their impact on charge transport in polycrystalline films. C researchgate.netonduction mechanisms have been explored theoretically, with models suggesting mechanisms like space-charge-limited current at high electric fields and variable range hopping at high temperatures.

aip.orgTable 6: Summary of Simulated Optical and Transport Properties of CH₃NH₃PbI₃

Table of Compound Names

| Compound Name | Chemical Formula |

|---|---|

| Methylammonium Lead Iodide | CH₃NH₃PbI₃ |

| Lead Iodide | PbI₂ |

| Sodium | Na |

| Copper | Cu |

| Silver | Ag |

| Iron | Fe |

| Cobalt | Co |

| Nickel | Ni |

| Rubidium | Rb |

| Chlorine | Cl |

Carrier Transport Modeling

Theoretical and computational investigations into methylammonium lead iodide (CH₃NH₃PbI₃) have revealed significant insights into its charge carrier transport properties. First-principles approaches predict that CH₃NH₃PbI₃ can exhibit surprisingly high intrinsic carrier mobility. rsc.org These high mobilities are attributed to the small effective masses of electrons and holes, which arise from the anti-bonding nature of the band-edge states. rsc.org Theoretical models suggest that electron mobilities could reach values between 7,000 and 30,000 cm² V⁻¹ s⁻¹, with hole mobilities estimated to be in the range of 1,500 to 5,500 cm² V⁻¹ s⁻¹. rsc.org These theoretical values are often significantly higher than what is measured experimentally, indicating that other factors may limit transport in real-world materials. rsc.org

The transport of charge carriers is not only an intrinsic property but is also significantly influenced by the polycrystalline nature of thin films. iaea.orgresearchgate.net Computational models, such as Kinetic Monte Carlo simulations, have been employed to understand the role of grain boundaries. iaea.orgresearchgate.net These models disentangle the charge transport that occurs within the crystalline grains from the process of hopping between adjacent grains. iaea.orgresearchgate.net The hopping mechanism is often modeled using an Arrhenius-type probability rate, which is characterized by an activation energy (Ea). iaea.orgresearchgate.net Time-of-flight photocurrent measurements combined with these simulations have determined electron mobilities in polycrystalline films to be around 0.25 cm²V⁻¹s⁻¹. iaea.orgresearchgate.net The activation energy for hopping across grain boundaries has been estimated to be in the range of 56–70 meV. iaea.orgresearchgate.net Factors contributing to this energy barrier include shunting pathways and variations in grain size, which can lead to energy level misalignments at the boundaries. iaea.orgresearchgate.net

Table 1: Theoretical and Experimental Carrier Mobility in CH₃NH₃PbI₃

| Carrier Type | Theoretical Mobility (cm² V⁻¹ s⁻¹) | Experimental Mobility (Polycrystalline Film, cm² V⁻¹ s⁻¹) | Activation Energy (Ea) for Inter-grain Hopping (meV) |

|---|---|---|---|

| Electron | 7,000 - 30,000 rsc.org | ~0.25 iaea.orgresearchgate.net | 56 - 70 iaea.orgresearchgate.net |

| Hole | 1,500 - 5,500 rsc.org | - | - |

Electron-Phonon Coupling Studies

The interaction between electrons and lattice vibrations (phonons) is a critical factor governing charge carrier mobility in CH₃NH₃PbI₃. Theoretical studies utilizing deformation potential theory have been employed to calculate intrinsic carrier mobility based on electron-acoustic phonon scattering. nih.govlu.seosti.gov This method involves measuring electron and hole deformation potentials, which quantify the coupling between charge carriers and acoustic phonons. nih.govlu.se By generating coherent acoustic phonons with femtosecond laser pulses and observing their interaction with photoexcited electrons, researchers can characterize this scattering mechanism. nih.govlu.se Based on these investigations, intrinsic electron and hole mobilities in single-crystal CH₃NH₃PbI₃ have been calculated to be as high as 2,800 cm² V⁻¹ s⁻¹ and 9,400 cm² V⁻¹ s⁻¹, respectively. nih.govlu.seosti.gov The discrepancy between different theoretical and experimental mobility values highlights the potential role of polarons—quasiparticles formed by an electron and its associated lattice distortion—in the charge transport mechanism. nih.govlu.se

Furthermore, the impact of electron-phonon scattering on the optical properties has been investigated using non-equilibrium Green's function formalism. researchgate.netacs.org These computational studies show that electron-phonon scattering leads to a penetration of the density of states into the band gap, creating an "Urbach-like" tail. researchgate.netacs.org This phenomenon is attributed to multiphonon processes. researchgate.netacs.org The strength of the scattering has a direct effect on the Urbach energy; calculations have yielded values up to 9.5 meV, which is a significant portion of the total experimentally observed Urbach energy of 15 meV. researchgate.netacs.org This induced density of states within the band gap can affect the open-circuit voltage (Voc) of a solar cell, with studies showing that increased scattering strength can lead to a Voc loss of up to 41 mV. researchgate.netacs.org

Table 2: Calculated Intrinsic Mobilities from Electron-Acoustic Phonon Coupling

| Carrier Type | Calculated Intrinsic Mobility (cm² V⁻¹ s⁻¹) |

|---|---|

| Electron | 2,800 nih.govlu.seosti.gov |

| Hole | 9,400 nih.govlu.seosti.gov |

Dielectric Properties

The dielectric properties of CH₃NH₃PbI₃ are complex and have been a subject of significant computational study, particularly through molecular dynamics simulations. acs.org These properties are strongly influenced by the material's crystal phase and the dynamics of the methylammonium (CH₃NH₃⁺) cation. acs.orgoejournal.org In the tetragonal phase at 300 K, the high-frequency dielectric constant (ε∞) is calculated to be 4.5 along the a-axis and 4.7 along the c-axis. acs.org

A key finding from theoretical investigations is the substantial contribution of the organic cation's reorientation to the static dielectric constant (ε₀). acs.org Unlike in the orthorhombic phase where the cations are locked in place, their ability to rotate in the tetragonal phase significantly enhances the dielectric response. acs.orgoejournal.org Molecular dynamics studies show that the static dielectric constants (ε₀) in the tetragonal phase are approximately 43 along the a-axis and 53 along the c-axis. acs.org These values are considerably larger than the ε₀ of ~25 found in the orthorhombic phase. acs.org The increase in the static dielectric constant is attributed to several factors: the reorientation of the organic cations contributes about 10 to the value, a similar increase comes from the displacement of these cations within the lattice cage, and the dominant contribution arises from lattice vibrations that are coupled to the motion of the organic cations. acs.org In some single-crystal measurements, a "giant" dielectric constant, with values reaching up to 10⁶ at low frequencies, has been observed and is thought to originate from the induced polarization of electrodes by ion migration within the crystal. acs.org

Table 3: Calculated Dielectric Constants of Tetragonal CH₃NH₃PbI₃ at 300 K

| Crystal Axis | High-Frequency Dielectric Constant (ε∞) | Static Dielectric Constant (ε₀) |

|---|---|---|

| a-axis | 4.5 acs.org | 43 ± 1 acs.org |

| c-axis | 4.7 acs.org | 53 ± 3 acs.org |

Advanced Characterization Techniques for Perovskite Ch₃nh₃pbi₃

Structural and Morphological Characterization of Perovskite CH₃NH₃PbI₃

X-ray Diffraction (XRD) is an indispensable non-destructive technique for determining the crystal structure and phase purity of CH₃NH₃PbI₃. By bombarding the material with X-rays and analyzing the diffraction pattern, one can identify the atomic and molecular arrangement within the crystal lattice. CH₃NH₃PbI₃ primarily exists in two phases at temperatures relevant to device fabrication and operation: a tetragonal phase at room temperature and a cubic phase at slightly elevated temperatures (above approximately 54-60°C). nih.govmdpi.com

The transition between these phases is readily observable in XRD patterns. The cubic phase exhibits a simpler diffraction pattern due to its higher symmetry. As the material transforms to the tetragonal phase upon cooling, characteristic peaks in the XRD pattern split. For instance, the (100) and (200) reflections of the cubic phase split into distinct peaks in the tetragonal phase. mdpi.com Furthermore, new reflections, such as (211) and (213), appear, which are absent in the cubic structure. nih.govnsf.gov The presence and intensity of these peaks are used to confirm the phase of the material and assess its crystallinity. High crystallinity, indicated by sharp and intense diffraction peaks, is generally correlated with better device performance.

| Phase | Miller Indices (hkl) | Approximate 2θ (°) |

|---|---|---|

| Tetragonal | (110) | 14.10 |

| Tetragonal | (211) | 23.5 |

| Tetragonal | (220) | 28.43 |

| Tetragonal | (310) | 31.70 |

| Cubic | (100) | ~14.2 |

| Cubic | (200) | ~28.5 |

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology and grain structure of CH₃NH₃PbI₃ thin films and powders at the micro- and nanoscale. In SEM, a focused beam of electrons is scanned across the sample's surface, and the resulting interactions are detected to form an image. This provides crucial information about grain size, shape, packing, and the presence of defects like pinholes or grain boundaries.

The morphology of CH₃NH₃PbI₃ is highly dependent on the fabrication method and processing conditions. SEM images have revealed a variety of structures, from dense distributions of elongated crystals to well-formed cubic crystalline beads. researchgate.netsharif.edu The grain size is a critical parameter, as larger grains are often associated with fewer grain boundaries, which can act as sites for charge recombination, thereby hindering device performance. Studies have shown that grain size can be significantly influenced by factors such as annealing temperature and the use of additives. For example, high-temperature chemical vapor reaction methods have been shown to increase the average grain size from approximately 1 µm to over 10 µm. seu.edu.cn

| Preparation Method / Condition | Observed Grain Size | Reference |

|---|---|---|

| Stoichiometric Precursor (180s annealing) | ~300 nm | researchgate.net |

| MACl-containing Precursor (30s annealing) | ~700 nm | researchgate.net |

| High-Temperature Reaction (160°C) | ~1 µm | seu.edu.cn |

| High-Temperature Reaction (200°C) | >10 µm | seu.edu.cn |

| Elongated Crystals | 3-10 µm | researchgate.net |

| Cubic Crystalline Beads | 50-70 nm | sharif.edu |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of CH₃NH₃PbI₃ at the nanoscale. An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the sample are monitored to create a topographical map.

AFM is particularly useful for quantifying the surface roughness of perovskite films, a parameter that can influence the interface quality between the perovskite layer and adjacent charge transport layers in a solar cell. A smoother surface is generally desirable for achieving uniform contact and efficient charge extraction. The root-mean-square (RMS) roughness is a common parameter extracted from AFM images to quantify surface texture. The measured RMS roughness of CH₃NH₃PbI₃ films can vary significantly depending on the deposition technique and any post-deposition treatments.

| Film Preparation / Condition | RMS Roughness (nm) | Reference |

|---|---|---|

| Spin-Coated Film | 10 | researchgate.net |

| On Glass/ITO/PEDOT:PSS | ~34 | umons.ac.be |

| Al Film on Glass Substrate | 43.86 | semnan.ac.ir |

| Al Film on Steel Substrate | 55.78 | semnan.ac.ir |

Transmission Electron Microscopy (TEM) offers unparalleled resolution for probing the atomic-scale structure of materials. In TEM, a beam of electrons is transmitted through an ultra-thin sample of CH₃NH₃PbI₃, and the interactions of the electrons with the material are used to form an image. This allows for the direct visualization of crystal lattices, planar defects, and grain boundaries at the atomic level.

However, CH₃NH₃PbI₃ is known to be sensitive to the high-energy electron beam used in TEM, which can cause structural damage and decomposition. To mitigate this, techniques such as cryogenic TEM (Cryo-TEM) are employed, where the sample is cooled to liquid nitrogen temperatures to preserve its intrinsic structure during imaging. bohrium.com TEM and related electron diffraction techniques like Low-Energy Electron Diffraction (LEED) are crucial for determining precise lattice parameters and identifying the coexistence of different phases (e.g., cubic and tetragonal) at the nanoscale. helmholtz-berlin.derug.nl

| Phase | Lattice Parameter (a) | Reference |

|---|---|---|

| Cubic | 6.02 ± 0.11 Å | helmholtz-berlin.derug.nl |

| Tetragonal | 7.96 ± 0.16 Å | helmholtz-berlin.derug.nl |

Spectroscopic Investigations of Electronic and Optical Phenomena in Perovskite CH₃NH₃PbI₃

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy is a fundamental technique for characterizing the optical properties of CH₃NH₃PbI₃, particularly its ability to absorb light. This method involves passing light of a specific wavelength through a sample and measuring the amount of light that is absorbed. By scanning through a range of wavelengths, an absorption spectrum is generated.

The UV-Vis spectrum of CH₃NH₃PbI₃ is characterized by strong absorption across the entire visible spectrum, which is a key attribute for its use in solar cells. A sharp absorption onset is typically observed in the near-infrared region, which corresponds to the material's optical band gap. The band gap is the minimum energy required to excite an electron from the valence band to the conduction band, enabling the generation of charge carriers upon light absorption. The Tauc plot method, which analyzes the relationship between the absorption coefficient and photon energy, is commonly used to accurately determine the band gap from UV-Vis data.

| Reported Band Gap (eV) | Method | Reference |

|---|---|---|

| 1.57 | Tauc Plot | northwestern.edu |

| 1.581 | Tauc Plot | researchgate.net |

| 16.71 | Tauc Plot | journalajopacs.com |

Photoluminescence (PL) Spectroscopy (e.g., Low-Temperature PL)

Photoluminescence (PL) spectroscopy is a powerful, non-destructive technique used to investigate the electronic and optical properties of Perovskite CH₃NH₃PbI₃. By analyzing the light emitted from the material after photoexcitation, valuable insights into its quality, purity, and defect physics can be obtained. Low-temperature PL is particularly effective for this purpose. mdpi.comresearchgate.net

At room temperature, the PL spectrum of a high-quality CH₃NH₃PbI₃ film typically shows a single prominent emission peak corresponding to the band-edge recombination. researchgate.net However, low-temperature measurements reveal a wealth of additional information. As the temperature is lowered, sharpening of emission peaks and the emergence of new features can be observed, which are often related to phase transitions and the presence of defects or impurities. rsc.org

A significant application of low-temperature PL is the detection of lead iodide (PbI₂) impurities, a common degradation product or precursor remnant in CH₃NH₃PbI₃ films. While other characterization techniques may fail to detect trace amounts of PbI₂, low-temperature PL can clearly identify its presence through a characteristic emission peak at higher energies (around 2.4 eV) than the pervoskite's band-edge emission (around 1.64 eV at 10 K). mdpi.comresearchgate.net This high sensitivity is due to PL being a signal detection method on a dark background. researchgate.net

Furthermore, temperature-dependent PL studies are instrumental in probing the tetragonal-to-orthorhombic phase transition in CH₃NH₃PbI₃, which occurs at approximately 130-150 K. rsc.org During this transition, changes in the PL spectrum, such as the appearance of new emission bands, can be correlated with structural changes. In the orthorhombic phase at temperatures below 130 K, two distinct luminescence features have been identified, originating from free excitons and donor-acceptor-pair (DAP) transitions. rsc.org

Table 1: Photoluminescence Peak Assignments for CH₃NH₃PbI₃ at Low Temperature

| Temperature (K) | Peak Energy (eV) | Assignment | Reference |

|---|---|---|---|

| 10 | ~1.64 | Band-edge emission of CH₃NH₃PbI₃ | mdpi.comresearchgate.net |

| 10 | ~2.4 | Emission from PbI₂ impurities | mdpi.com |

| < 130 | Varies | Free exciton (B1674681) emission (orthorhombic phase) | rsc.org |

| < 130 | Varies | Donor-Acceptor-Pair (DAP) transitions (orthorhombic phase) | rsc.org |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. In the context of CH₃NH₃PbI₃ powder, XPS is crucial for verifying the stoichiometry and identifying the presence of contaminants or degradation products on the surface.

XPS analysis of CH₃NH₃PbI₃ single crystals confirms the presence of all the constituent elements: carbon, nitrogen, lead, and iodine. researchgate.net The high-resolution spectra of the core levels of these elements provide information about their chemical bonding environment. For instance, the binding energies of the Pb 4f, I 3d, C 1s, and N 1s peaks are characteristic of the perovskite structure. Any shifts in these binding energies can indicate changes in the chemical state, such as oxidation or the formation of new compounds.

This technique is also effective in confirming the successful incorporation of dopants into the perovskite lattice. For example, the presence of monovalent cations like Na⁺ and Ag⁺ used as additives has been verified by XPS. nih.gov Furthermore, XPS can be instrumental in studying the degradation mechanisms of CH₃NH₃PbI₃. Upon degradation, changes in the elemental ratios and the appearance of new peaks corresponding to degradation products like PbI₂ can be monitored. researchgate.net For example, the absence of chemically shifted components in the core level spectra of the main elements can indicate that any detected oxygen is part of adsorbed water molecules on the surface rather than oxide formation. researchgate.net

Table 2: Representative XPS Core Level Binding Energies for CH₃NH₃PbI₃

| Element | Core Level | Binding Energy (eV) |

|---|---|---|

| Pb | 4f₇/₂ | ~138 |

| Pb | 4f₅/₂ | ~143 |

| I | 3d₅/₂ | ~619 |

| I | 3d₃/₂ | ~630 |

| C | 1s | ~285 |

| N | 1s | ~402 |

Note: Binding energies can vary slightly depending on instrument calibration and sample charging.

X-ray Absorption Spectroscopy (XAS) (e.g., Fluorescence Yield XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of matter. It is element-specific and sensitive to the local coordination environment and oxidation state of the absorbing atom. XAS is particularly useful for characterizing the structure of materials where long-range order may be absent, making it a valuable complement to diffraction techniques. acs.org

XAS measurements, specifically the X-ray Absorption Near Edge Structure (XANES) region, at the Pb L₃-edge of CH₃NH₃PbI₃ thin films can provide information about the Pb-I bond length. researchgate.net Changes in the features of the XANES spectra can indicate variations in the local atomic arrangement around the lead atoms.

Fluorescence Yield X-ray Absorption Spectroscopy (FY-XAS) is a detection mode of XAS that is particularly useful for studying thin films. In combination with techniques that have different probing depths, such as HAXPES, FY-XAS can be used to non-destructively investigate the distribution of elements within a layered structure. For instance, in mixed-halide perovskites like CH₃NH₃PbI₃₋ₓClₓ, FY-XAS has been used to reveal an inhomogeneous distribution of chlorine, with a higher concentration near the interface with the substrate. rsc.org

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a material. It is highly sensitive to the local structure and symmetry, making it an excellent tool for studying the organic-inorganic interactions and phase transitions in CH₃NH₃PbI₃.

The low-frequency Raman spectrum of CH₃NH₃PbI₃ is characterized by several distinct bands. The bands below 100 cm⁻¹ are associated with the vibrations of the inorganic PbI₆ octahedra. Specifically, a prominent peak around 62 cm⁻¹ is assigned to the bending of the I-Pb-I bonds, while a feature at approximately 94 cm⁻¹ corresponds to the Pb-I stretching mode. acs.org These bands serve as diagnostic markers for the integrity of the inorganic cage.

The vibrational modes of the organic methylammonium (B1206745) (MA⁺) cation are also observable in the Raman spectrum. Librational (rocking) modes of the MA⁺ cation are found in the 100-200 cm⁻¹ range, with peaks observed around 119 cm⁻¹ and 154 cm⁻¹. acs.org A broad signal between 200 and 340 cm⁻¹ is attributed to the torsional mode of the MA⁺ cation. acs.org The position and intensity of these organic cation modes can be sensitive to temperature and the crystallographic phase of the perovskite.

Temperature-dependent Raman measurements can be used to study the structural phase transitions in CH₃NH₃PbI₃. As the temperature is lowered, broad phonon bands observed at room temperature can split into a series of sharper modes, reflecting the change in crystal symmetry. cas.cnsci-hub.se

Table 3: Assignment of Major Raman Bands in CH₃NH₃PbI₃

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~62 | I-Pb-I bending | acs.org |

| ~94 | Pb-I stretching | acs.org |

| ~119 | MA⁺ libration | acs.org |

| ~154 | MA⁺ libration | acs.org |

| 200-340 | MA⁺ torsion | acs.org |

Photoemission Spectroscopy

Photoemission spectroscopy (PES) is a powerful experimental technique used to probe the electronic structure of materials. It is based on the photoelectric effect, where electrons are ejected from a material upon irradiation with photons of sufficient energy. By analyzing the kinetic energy and angular distribution of the emitted photoelectrons, information about the occupied electronic states, including the valence band maximum (VBM) and core levels, can be obtained.

X-ray Photoelectron Spectroscopy (XPS), as detailed in section 4.2.3, is a form of PES that uses X-rays as the excitation source and is primarily used for elemental and chemical state analysis. Ultraviolet Photoelectron Spectroscopy (UPS) is another variant of PES that uses ultraviolet photons as the excitation source. UPS is particularly surface-sensitive and is well-suited for determining the valence band structure and work function of materials like CH₃NH₃PbI₃.

The electronic structure and light absorption properties of CH₃NH₃PbI₃ have been investigated using relativistic density functional theory, with results that agree reasonably well with photoemission experiments. nih.govresearchgate.net These studies are crucial for understanding the fundamental electronic properties that govern the performance of CH₃NH₃PbI₃ in optoelectronic devices.

Hard X-ray Photoelectron Spectroscopy (HAXPES)

Hard X-ray Photoelectron Spectroscopy (HAXPES) is an advanced photoemission technique that utilizes high-energy (hard) X-rays, typically in the range of 2-10 keV, as the excitation source. The use of hard X-rays results in the emission of photoelectrons with higher kinetic energies, which have a larger inelastic mean free path. This allows HAXPES to probe much deeper into the bulk of a material compared to conventional XPS, which is limited to the near-surface region (typically <10 nm).

HAXPES is particularly valuable for the non-destructive investigation of buried interfaces and the bulk electronic structure of materials like CH₃NH₃PbI₃ thin films. rsc.org By varying the photon energy, the probing depth can be tuned, enabling depth-profiling of the elemental composition and chemical states without the need for destructive sputtering.

One of the key applications of HAXPES in the study of perovskites has been to understand the distribution of elements in mixed-halide systems. For example, in CH₃NH₃PbI₃₋ₓClₓ thin films, HAXPES measurements at different photon energies have provided direct evidence of an inhomogeneous chlorine distribution, with a depletion of chlorine at the surface and an enrichment at or near the buried interface with the substrate. rsc.org This type of information is critical for understanding the role of additives and dopants in influencing the properties and performance of perovskite-based devices.

Electrical and Charge Transport Characterization of Perovskite CH₃NH₃PbI₃

The electrical and charge transport properties of CH₃NH₃PbI₃ are fundamental to its exceptional performance in solar cells and other optoelectronic devices. Characterizing these properties provides insights into the mechanisms of charge carrier generation, transport, and recombination.

The charge transport mechanism in bulk CH₃NH₃PbI₃ has been found to be dependent on both the electric field strength and the temperature. aip.org At high electric fields, the electrical conduction is dominated by a space-charge limited current (SCLC) mechanism. aip.org This indicates that the current is limited by the charge injected into the material, which is modulated by the presence of trap states.

Temperature-dependent measurements reveal different conduction regimes. At higher temperatures (from 300 K down to 175 K), the charge conduction is well-described by the Mott variable-range hopping (VRH) model. aip.org This suggests that charge carriers hop between localized states. Below the tetragonal-to-orthorhombic phase transition temperature (around 160 K), tunneling is likely the dominant electrical conduction mechanism. aip.org

First-principles calculations have predicted high intrinsic charge carrier mobilities in CH₃NH₃PbI₃, in the range of a few thousand cm²V⁻¹s⁻¹. nih.gov However, experimental values are often lower due to factors such as grain boundaries and defects. Time-of-flight photoconductivity measurements on polycrystalline thin films have yielded electron mobilities on the order of ~2.5 x 10⁻¹ cm²V⁻¹s⁻¹. iaea.org

The presence of impurities also significantly impacts charge transport. At an impurity density of 10¹⁸ cm⁻³, charged impurity scattering becomes the dominant scattering mechanism, reducing the calculated electron and hole mobilities to 101 cm²V⁻¹s⁻¹ and 72.2 cm²V⁻¹s⁻¹, respectively. nih.gov

Table 4: Electrical and Charge Transport Properties of CH₃NH₃PbI₃

| Property | Value/Mechanism | Conditions | Reference |

|---|---|---|---|

| Conduction Mechanism | Space-charge limited current (SCLC) | High electric fields | aip.org |

| Conduction Mechanism | Variable-range hopping (VRH) | 300 K to 175 K | aip.org |

| Conduction Mechanism | Tunneling | Below 160 K | aip.org |

| Activation Energy (Ionic Conduction) | 0.062 eV | - | aip.org |

| Calculated Intrinsic Mobility | A few thousands cm²V⁻¹s⁻¹ | - | nih.gov |

| Calculated Mobility (Impurity Scattering) | 101 cm²V⁻¹s⁻¹ (electron), 72.2 cm²V⁻¹s⁻¹ (hole) | Impurity density of 10¹⁸ cm⁻³ | nih.gov |

| Measured Electron Mobility | ~2.5 x 10⁻¹ cm²V⁻¹s⁻¹ | Polycrystalline thin film | iaea.org |

DC Conductivity Measurements

Direct Current (DC) conductivity measurements are fundamental for determining the electrical transport properties of CH₃NH₃PbI₃. By analyzing the material's conductivity as a function of temperature, crucial parameters such as activation energy can be extracted, offering insights into the dominant charge transport mechanisms.

Temperature-dependent conductivity studies have been employed to distinguish between electronic and ionic conduction within CH₃NH₃PbI₃ films. rsc.orgresearchgate.net For instance, measurements have shown that the dominant conduction mechanism in the film is electronic rather than ionic. rsc.org The relationship between conductivity (σ) and temperature (T) often follows the Arrhenius equation:

σ = σ₀ exp(-Eₐ / kT)

where σ₀ is the pre-exponential factor, Eₐ is the activation energy, and k is the Boltzmann constant. By plotting ln(σ) versus 1/T, the activation energy can be calculated from the slope of the line. Activation energies for electrical conduction in CH₃NH₃PbI₃ thin films have been found to vary, with reported values in the range of 0.13 to 0.39 eV at temperatures between 310 K and 468 K. researchgate.net Other studies have suggested that the activation energy measured at approximately 0.6 eV is determined by the position of the Fermi level. acs.org

It has also been noted that the conductivity of CH₃NH₃PbI₃ can be significantly influenced by the ambient environment. Transferring a film from an oxygen-rich atmosphere to a vacuum can lead to a decrease in the film's resistance by orders of magnitude, suggesting that oxygen adsorption can de-dope the material from n-type toward intrinsic. nih.gov Furthermore, research has indicated that at charged domain walls within the perovskite, the static conductivity may increase by 3 to 4 orders of magnitude compared to the bulk material due to the accumulation of charge carriers. nih.gov

Table 1: Reported Activation Energies for DC Conductivity in CH₃NH₃PbI₃

| Temperature Range (K) | Activation Energy (eV) | Reference |

|---|---|---|

| 310–468 | 0.13 - 0.39 | researchgate.net |

| Not Specified | ~0.6 | acs.org |

AC Impedance Spectroscopy

AC Impedance Spectroscopy (IS) is a powerful non-destructive technique used to investigate the kinetic and transport processes occurring within CH₃NH₃PbI₃-based devices. rsc.org By applying a small alternating voltage signal over a range of frequencies, the impedance of the system is measured, allowing for the differentiation of various physical and chemical processes that occur at different characteristic frequencies.

IS measurements on CH₃NH₃PbI₃ perovskite solar cells typically reveal distinct features at high and low frequencies. arxiv.org The high-frequency response is often attributed to charge transport and recombination processes, while the low-frequency feature is associated with dielectric relaxation, ion migration, and interfacial charge accumulation. rsc.orgarxiv.org For instance, in planar perovskite solar cells, high-frequency features have been linked to charge recombination at the perovskite/contact interfaces, and low-frequency features to the dielectric relaxation in the interfacial regions of the perovskite layer. arxiv.org

The experimental setup for IS on a perovskite solar cell generally involves applying a DC voltage bias with a superimposed small AC modulation (e.g., 10 mV) over a wide frequency range, such as 1 MHz to 0.1 Hz. aip.orgrsc.org Analysis of the resulting impedance spectra, often visualized in a Nyquist plot (plotting the negative imaginary part of impedance vs. the real part), can provide quantitative information about:

Recombination Resistance (Rrec): Related to the recombination of photogenerated charge carriers.

Transport Resistance (Rtr): Associated with the movement of charge carriers through the perovskite layer.

Chemical Capacitance (Cμ): Related to the accumulation of charge carriers.

Studies have used IS to investigate the effect of impurities, such as PbI₂, on the performance of CH₃NH₃PbI₃ solar cells. aip.orgrsc.org Despite significant impurity levels, only minor differences in charge recombination were observed, which had a minimal effect on the photovoltage. aip.orgrsc.org IS has also revealed the sensitivity of CH₃NH₃PbI₃ films to the ambient environment, showing that exposure to vacuum versus oxygen can drastically alter the film's resistance and induce electrochemical processes. nih.gov

Time-of-Flight (TOF) Measurements for Charge Transport Dynamics

Time-of-Flight (TOF) photoconductivity is a direct method used to measure the charge carrier mobility and study transport dynamics in semiconductor materials like CH₃NH₃PbI₃. acs.orgrsc.org The technique involves generating a sheet of charge carriers near one electrode using a short pulse of light (typically a laser). researchgate.net An applied electric field then drives these carriers across the material to the opposite electrode. By measuring the time it takes for the carriers to traverse the known thickness of the film, the drift mobility (μ) can be calculated using the formula:

μ = L² / (V × tₜ)

where L is the sample thickness, V is the applied voltage, and tₜ is the transit time. rsc.org

TOF measurements have been instrumental in determining the role of grain boundaries in charge carrier transport in polycrystalline CH₃NH₃PbI₃ thin films. acs.org These studies have observed electron mobilities on the order of ~2.5 × 10⁻¹ cm²V⁻¹s⁻¹. acs.org The transport across grain boundaries is often modeled as a thermally activated hopping process, with activation energies estimated to be in the range of 56–70 meV. acs.org

The technique can be configured to measure the mobility of either electrons or holes by reversing the polarity of the applied bias. Hole mobility in single-crystal MAPbBr₃ (a related perovskite) has been measured to be around 13 cm² V⁻¹ s⁻¹. rsc.org TOF is a powerful tool for directly probing the charge transport properties, which are essential for the performance of photovoltaic and other optoelectronic devices.

Table 2: Charge Transport Parameters from TOF Measurements in CH₃NH₃PbI₃

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Electron Mobility | ~2.5 × 10⁻¹ cm²V⁻¹s⁻¹ | In polycrystalline thin films | acs.org |

| Activation Energy (hopping) | 56–70 meV | For hopping across grain boundaries | acs.org |

In-Situ and Cryogenic Characterization Approaches for Perovskite CH₃NH₃PbI₃

To gain a deeper understanding of the dynamic processes, degradation pathways, and intrinsic properties of CH₃NH₃PbI₃, researchers employ in-situ and cryogenic characterization techniques. These methods allow for the observation of the material's behavior in real-time under specific stimuli or at low temperatures where certain dynamic effects are suppressed.

Real-Time Spectroscopic Ellipsometry for Degradation Monitoring

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample's surface to determine its optical properties and thickness. When performed in-situ, it becomes a powerful tool for monitoring dynamic processes like thermal degradation in real-time. acs.org

For CH₃NH₃PbI₃ films, in-situ spectroscopic ellipsometry has been used to track the thermal degradation process. By continuously measuring the ellipsometric spectra as the film is heated, researchers can model the dynamic evolution of the material's dielectric functions. acs.org This analysis allows for the quantification of the changing proportions of CH₃NH₃PbI₃ and its primary degradation product, PbI₂. acs.org Furthermore, the technique can precisely monitor changes in the film's thickness, which often decreases in distinct steps corresponding to degradation and subsequent melting or recrystallization processes. acs.org This provides a valuable method for determining the degree of degradation without damaging the sample. acs.org

Cryogenic Temperature-Assisted Measurements for Mitigating Measurement-Induced Effects

Performing measurements at cryogenic temperatures is a key strategy for investigating the intrinsic electronic and structural properties of CH₃NH₃PbI₃ while minimizing thermally activated processes, such as ion migration and dynamic disorder of the methylammonium cation.

Low-temperature spectroscopic ellipsometry, conducted in a range from 77 K to 297 K, has been used to determine the temperature-dependent optical properties of CH₃NH₃PbI₃. rsc.org These measurements reveal how the complex dielectric function evolves with temperature and can pinpoint the tetragonal-to-orthorhombic phase transition temperature, which occurs at approximately 144-156 K. rsc.org As the temperature decreases, an increase in optical permittivity is generally observed for both phases.

Dielectric loss measurements at temperatures below 100 K have shown frequency-dependent peaks, which are characteristic of a glassy slowing of relaxation dynamics. nih.gov This glassy behavior is attributed to the "freezing" or quenching of static disorder related to the orientation of the A-site molecular cation, which can be coupled to local distortions of the Pb-I inorganic framework. nih.gov These cryogenic measurements provide a window into the fundamental physics of the material, free from the complexities of thermally induced effects that can influence measurements at room temperature.

Table 3: Phase Transition Temperatures of CH₃NH₃PbI₃ from Cryogenic Measurements

| Transition | Temperature (K) | Technique | Reference |

|---|---|---|---|

| Orthorhombic to Tetragonal | ~144 | Spectroscopic Ellipsometry | rsc.org |

| Tetragonal to Orthorhombic | ~156 | Spectroscopic Ellipsometry | rsc.org |

In-Situ Monitoring under External Stimuli

Applying external stimuli such as heat or light during characterization provides real-time insights into the material's response and stability.

Thermal Annealing: In-situ transient absorption spectroscopy (TAS) has been used to monitor the evolution of charge carrier dynamics during the thermal annealing and crystallization process of CH₃NH₃PbI₃ films. arxiv.orgaip.org By performing TAS at different annealing temperatures (e.g., 90, 100, and 110 °C), the optimal annealing time required to achieve the best film quality in terms of charge extraction dynamics can be identified. arxiv.orgaip.org This approach offers a direct diagnostic tool for optimizing fabrication processes. aip.org Similarly, in-situ scanning electron microscopy (SEM) and nano-Auger electron spectroscopy can track the microstructural evolution and elemental distribution of perovskite films during annealing. rsc.org

Light Illumination: The stability of CH₃NH₃PbI₃ under illumination is a critical concern for photovoltaic applications. A hybrid system combining light illumination with Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) has been used for in-situ and real-time analysis of light-induced chemical changes. rsc.org This powerful technique has successfully observed the dynamics of material degradation and the quasi-reversible migration of iodine under illumination, revealing key mechanisms of light-induced instability. rsc.org

These in-situ methods are invaluable for establishing direct correlations between processing conditions, environmental stimuli, and the resulting material properties and degradation pathways.

Glow Discharge Optical Emission Spectrometry (GD-OES) for Elemental Depth Profiling

Glow Discharge Optical Emission Spectrometry (GD-OES) is a powerful analytical technique for the elemental depth profiling of thin and thick layers, offering high-resolution analysis from the nanometer to the micrometer scale. researchgate.net It is a well-established method for rapidly determining the elemental composition of multilayered systems. researchgate.net In the context of methylammonium lead iodide (CH₃NH₃PbI₃) perovskite, GD-OES provides crucial insights into the material's chemical stability, elemental distribution, and the dynamics of ion migration, which are critical factors influencing the performance and longevity of perovskite-based devices. nih.govresearchgate.net

Research Findings from GD-OES Analysis